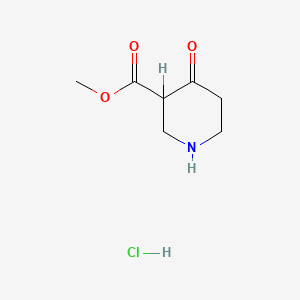

Methyl 4-oxopiperidine-3-carboxylate hydrochloride

Vue d'ensemble

Description

Methyl 4-oxopiperidine-3-carboxylate hydrochloride is an organic compound with the molecular formula C7H12ClNO3. It is a white to pale cream powder and is primarily used in research settings . This compound is known for its role as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 4-oxopiperidine-3-carboxylate hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of benzylamine with methyl acrylate under reflux conditions to form N,N-bis(β-methoxycarbonyl)benzylamine. This intermediate is then cyclized in the presence of sodium methoxide to yield 1-benzyl-3-methoxycarbonyl-4-piperidone. Finally, the product is treated with hydrochloric acid to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-oxopiperidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as Grignard reagents and organolithium compounds are used for nucleophilic substitution.

Major Products

The major products formed from these reactions include various substituted piperidines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Organic Synthesis

Methyl 4-oxopiperidine-3-carboxylate hydrochloride serves as a versatile building block in organic synthesis. It is utilized in the preparation of various piperidine derivatives, which are important in the development of pharmaceuticals and agrochemicals. The compound can undergo several reactions, including:

- Oxidation : The ketone group can be oxidized to form carboxylic acids.

- Reduction : The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride.

- Nucleophilic Substitution : The ester group can participate in nucleophilic substitutions, leading to diverse derivatives .

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications:

- Anticancer Activity : In vitro studies have demonstrated that this compound inhibits cell growth in various cancer cell lines, including leukemia .

- Antimicrobial Properties : Preliminary research indicates that the compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Biological Research

This compound is also studied for its interaction with biological systems:

- Enzyme Interaction : The compound's ketone group can form hydrogen bonds with enzyme active sites, potentially modulating enzymatic activity.

- CNS Activity : As a piperidine derivative, it may influence pathways in the central nervous system, indicating possible applications in treating neurological disorders .

Anticancer Studies

A study conducted on leukemia cell lines showed that treatment with this compound resulted in significant inhibition of cell proliferation. The compound was tested at varying concentrations, with notable effects observed at doses as low as 50 µg/mL .

Antimicrobial Activity

Research evaluating the antimicrobial effects of the compound revealed significant inhibition against a range of bacterial strains. The minimum inhibitory concentration was determined to be effective at 50 µg/mL for several tested pathogens, suggesting its potential utility in developing new antimicrobial therapies .

Mécanisme D'action

The mechanism of action of methyl 4-oxopiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active intermediates that participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 4-oxo-3-piperidinecarboxylate: Similar in structure but lacks the hydrochloride component.

Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride: Contains a benzyl group, making it more hydrophobic and potentially altering its reactivity.

Uniqueness

Methyl 4-oxopiperidine-3-carboxylate hydrochloride is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its hydrochloride form enhances its solubility in water, making it more suitable for certain applications compared to its non-hydrochloride counterparts .

Activité Biologique

Methyl 4-oxopiperidine-3-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

- Molecular Formula : C7H12ClNO3

- Molecular Weight : 177.63 g/mol

- IUPAC Name : this compound

- Appearance : Crystalline powder

- Solubility : Soluble in water

This compound is believed to interact with various biological targets, particularly enzymes and receptors involved in metabolic pathways. The compound's structure allows it to act as an intermediate in biochemical reactions, influencing enzyme activity and potentially modulating cellular processes. Research indicates that it may have a role in:

- Enzyme Modulation : It can influence the activity of enzymes involved in metabolic pathways.

- Receptor Interaction : Preliminary studies suggest it may interact with specific receptors, although detailed mechanisms are still under investigation .

Antimicrobial Properties

Some derivatives of this compound exhibit antimicrobial activity, making them candidates for further pharmacological studies. This activity is particularly relevant for developing new antibiotics or antifungal agents .

Analgesic Effects

Research has indicated that compounds structurally related to methyl 4-oxopiperidine-3-carboxylate may possess analgesic properties. Studies on related piperidone derivatives have shown significant analgesic effects, suggesting potential applications in pain management .

Case Studies and Experimental Data

- Synthesis and Biological Evaluation :

- Mechanistic Studies :

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C7H12ClNO3 | Contains an oxo group which enhances reactivity |

| Methyl 1-Methyl-4-Oxopiperidine-3-Carboxylate Hydrochloride | C8H14ClNO3 | Lacks the oxo group but has different substituents affecting its activity |

| N-Methyl-3-Carbomethoxy-4-Piperidone Hydrochloride | C8H14ClNO3 | Different substituent pattern impacting pharmacological properties |

Q & A

Basic Research Questions

Q. How can the structural identity of methyl 4-oxopiperidine-3-carboxylate hydrochloride be confirmed experimentally?

- Methodological Answer : Structural confirmation requires a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : - and -NMR can verify the piperidine ring, carbonyl groups, and ester functionality.

- X-ray Diffraction (XRD) : Single-crystal XRD using programs like SHELXL (for refinement) resolves bond lengths, angles, and stereochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Matches the exact mass (e.g., 193.0102 for the free base) to confirm molecular formula (CHNO·HCl) .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer :

- Cyclization Reactions : Start with a β-keto ester intermediate, followed by cyclization with ammonia or amines to form the piperidine ring.

- Hydrochloride Salt Formation : Freebase conversion using HCl gas or concentrated HCl in a solvent like methanol, followed by crystallization .

- Quality Control : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity by HPLC (≥98% by area normalization) .

Q. How should researchers assess the purity and stability of this compound under laboratory conditions?

- Methodological Answer :

- Purity Assessment : Use reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient). Compare retention times with certified reference standards .

- Stability Testing : Store at -20°C in airtight, light-resistant containers. Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via LC-MS .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for this compound across assays?

- Methodological Answer :

- Assay Replication : Repeat experiments under standardized conditions (e.g., pH, temperature, solvent).

- Orthogonal Assays : Cross-validate using fluorescence-based assays, isothermal titration calorimetry (ITC), or enzymatic activity tests.

- Meta-Analysis : Compare results with structurally analogous piperidine derivatives (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride) to identify structure-activity relationships (SAR) .

Q. How can computational modeling optimize the design of derivatives for enhanced target binding?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., enzymes or receptors).

- Dynamics Simulations : Run molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability of ligand-protein complexes over time.

- ADME Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives .

Q. What methodologies are suitable for investigating metabolic pathways or degradation products of this compound?

- Methodological Answer :

- In Vitro Metabolism : Use liver microsomes (human or rodent) with NADPH cofactors; analyze metabolites via LC-QTOF-MS.

- Degradation Studies : Expose the compound to oxidative (HO), acidic (0.1N HCl), or basic (0.1N NaOH) conditions; identify products using HRMS/MS .

Q. How can chiral synthesis or resolution be achieved for stereoisomers of this compound?

- Methodological Answer :

- Asymmetric Catalysis : Employ chiral catalysts (e.g., Jacobsen’s catalyst) during cyclization to induce enantioselectivity.

- Chromatographic Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) or supercritical fluid chromatography (SFC) to separate enantiomers .

Q. Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing dose-response or toxicity data?

- Methodological Answer :

- Dose-Response Curves : Fit data to a four-parameter logistic model (IC/EC) using GraphPad Prism.

- Toxicity Thresholds : Calculate LD via Probit analysis or nonlinear regression.

- Error Handling : Report confidence intervals (95% CI) and use ANOVA with post-hoc tests (e.g., Bonferroni) for multi-group comparisons .

Q. How should researchers address discrepancies in crystallographic data refinement?

- Methodological Answer :

- Refinement Software : Use SHELXL for small-molecule crystallography to minimize R-factors. Cross-validate with Olex2 or PLATON for geometry checks.

- Twinned Data : Apply the TWINABS module in SHELXL for handling twinned crystals .

Q. Safety and Compliance

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.

- Spill Management : Neutralize with sodium bicarbonate, then absorb with inert material (e.g., vermiculite).

- Waste Disposal : Follow EPA guidelines for halogenated waste (due to HCl content) .

Propriétés

Numéro CAS |

71486-53-8 |

|---|---|

Formule moléculaire |

C7H12ClNO3 |

Poids moléculaire |

193.63 g/mol |

Nom IUPAC |

hydron;methyl 4-oxopiperidine-3-carboxylate;chloride |

InChI |

InChI=1S/C7H11NO3.ClH/c1-11-7(10)5-4-8-3-2-6(5)9;/h5,8H,2-4H2,1H3;1H |

Clé InChI |

NMAACQILAGCQPR-UHFFFAOYSA-N |

SMILES |

COC(=O)C1CNCCC1=O.Cl |

SMILES canonique |

[H+].COC(=O)C1CNCCC1=O.[Cl-] |

Key on ui other cas no. |

71486-53-8 |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.